molecular formula C11H19N3S B1348130 5-(2-cyclohexylethyl)-4-methyl-4H-1,2,4-triazole-3-thiol CAS No. 590353-09-6

5-(2-cyclohexylethyl)-4-methyl-4H-1,2,4-triazole-3-thiol

Cat. No. B1348130
M. Wt: 225.36 g/mol
InChI Key: ZMFPKCOJBOPVAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(2-Cyclohexylethyl)-4-methyl-4H-1,2,4-triazole-3-thiol (CEMT) is a synthetic compound with a variety of applications in the scientific and medical fields. It is a small molecule that has been studied for its potential to act as a therapeutic agent for a variety of diseases, as well as for its potential to be used in laboratory experiments. CEMT is an important compound that has been studied for its ability to interact with proteins and other molecules in the body, making it a useful tool in scientific research.

Scientific Research Applications

Anti-tumor Activity

A study by Hovsepyan et al. (2018) discusses the synthesis of 4-substituted 4H-1,2,4-triazole-3-thiol derivatives with potential anti-tumor activity. These derivatives were synthesized by introducing benzylsulfanylethyl groups, showing effects on tumor DNA methylation levels New DNA Methylation Inhibitors Based on 1,2,4-Triazole Thioether Derivatives.

Antimicrobial Activity

Several studies highlight the antimicrobial potential of 1,2,4-triazole-3-thiol derivatives. For instance, Joshi et al. (2021) synthesized fused 1,2,4-triazoles exhibiting significant antibacterial and antifungal activities Synthesis of some new 6-aryl-3-(4-isopropylphenyl)[1,2,4]triazolo[3,4-b][1,3,4] thiadiazoles and its anti-microbial study. Another study by Bayrak et al. (2009) also revealed the antimicrobial properties of new 1,2,4-triazoles and their derivatives Synthesis of some new 1,2,4-triazoles, their Mannich and Schiff bases and evaluation of their antimicrobial activities..

Corrosion Inhibition

Chauhan et al. (2019) investigated 4-amino-5-methyl-4H-1,2,4-triazole-3-thiol as a novel corrosion inhibitor for copper in a saline solution, showing over 94% efficiency. This study demonstrates the compound's ability to form a protective film on copper surfaces, suggesting its application in metal preservation Electrochemical, ToF-SIMS and computational studies of 4-amino-5-methyl-4H-1,2,4-triazole-3-thiol as a novel corrosion inhibitor for copper in 3.5% NaCl.

Synthesis and Characterization

Research by Sarala et al. (2006) focuses on the crystal and molecular structure analysis of 1,2,4-triazolo-N-amino-thiols, offering insights into their physical and chemical properties Crystal and Molecular Structure Analysis of 1,2,4-Triazolo-N-amino-thiols.

properties

IUPAC Name

3-(2-cyclohexylethyl)-4-methyl-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19N3S/c1-14-10(12-13-11(14)15)8-7-9-5-3-2-4-6-9/h9H,2-8H2,1H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMFPKCOJBOPVAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NNC1=S)CCC2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80364157
Record name 5-(2-cyclohexylethyl)-4-methyl-4H-1,2,4-triazole-3-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80364157
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(2-cyclohexylethyl)-4-methyl-4H-1,2,4-triazole-3-thiol

CAS RN

590353-09-6
Record name 5-(2-cyclohexylethyl)-4-methyl-4H-1,2,4-triazole-3-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80364157
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.